molecular formula C17H22N2O2 B2643364 tert-butyl 6-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate CAS No. 1579291-63-6

tert-butyl 6-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate

Cat. No.: B2643364
CAS No.: 1579291-63-6
M. Wt: 286.375
InChI Key: RMXGGNNDFQINOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 6-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a tert-butyl group, which enhances its lipophilicity and biological activity .

Preparation Methods

The synthesis of tert-butyl 6-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate can be achieved through several synthetic routes. One common method involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Tert-butyl 6-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substituting agents like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

This compound has several scientific research applications, particularly in medicinal chemistry and drug development. It has been studied for its potential antimalarial, antidepressant, and antileishmanial activities . Additionally, indole derivatives, including this compound, are important DNA intercalating agents with antiviral and cytotoxic activities . These properties make it a valuable compound for research in chemistry, biology, medicine, and industry.

Mechanism of Action

The mechanism of action of tert-butyl 6-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate involves its interaction with molecular targets and pathways in the body. The compound’s lipophilicity, enhanced by the tert-butyl group, allows it to pass through cell membranes more easily . Once inside the cell, it can interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The specific pathways involved depend on the particular activity being studied, such as antimalarial or antidepressant effects.

Comparison with Similar Compounds

Tert-butyl 6-methyl-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate can be compared to other similar compounds, such as 1,2,4-triazino[5,6-b]indoles and indolo[2,3-b]quinoxalines . These compounds also feature fused indole skeletons and exhibit a range of biological activities.

Similar Compounds

Properties

IUPAC Name

tert-butyl 6-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-11-5-6-14-13(9-11)12-7-8-19(10-15(12)18-14)16(20)21-17(2,3)4/h5-6,9,18H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXGGNNDFQINOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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